2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dimethoxyanilino moiety, and a bromophenyl acetamide group
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine.
Coupling with 2-bromophenyl acetic acid: The benzenesulfonyl intermediate is then coupled with 2-bromophenyl acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety, where nucleophiles such as amines or thiols replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfinyl, and substituted phenyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis in target cells.
Comparison with Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide include:
N-(benzenesulfonyl)acetamide: This compound shares the benzenesulfonyl group but lacks the bromophenyl and dimethoxyanilino moieties.
2-(4-bromophenyl)acetamide: This compound contains the bromophenyl acetamide group but lacks the benzenesulfonyl and dimethoxyanilino moieties.
3,4-dimethoxyaniline: This compound contains the dimethoxyanilino moiety but lacks the benzenesulfonyl and bromophenyl acetamide groups.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-20-13-12-16(14-21(20)30-2)25(31(27,28)17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKSTSNIZMZVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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